

Application Note: Tracing Butachlor Degradation with Butachlor-d13

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Compound of Interest						
Compound Name:	Butachlor-d13					
Cat. No.:	B592050	Get Quote				

Introduction

Butachlor, a pre-emergence chloroacetamide herbicide, is extensively used in agriculture, particularly in rice cultivation, to control annual grasses and some broad-leaved weeds.[1][2][3] [4][5] Its widespread application, however, raises environmental and health concerns due to its potential persistence, toxicity, and bioaccumulation. Understanding the degradation pathways and fate of butachlor in various environmental matrices is crucial for assessing its environmental impact and developing effective bioremediation strategies. **Butachlor-d13**, a stable isotope-labeled version of butachlor, serves as an invaluable tool for researchers in these studies. Its use as an internal standard allows for precise and accurate quantification of butachlor and its metabolites, overcoming matrix effects in complex samples like soil and water. This application note provides detailed protocols for utilizing **butachlor-d13** in monitoring the degradation of butachlor, summarizing key quantitative data and visualizing the degradation pathways.

Quantitative Data on Butachlor Degradation

The degradation of butachlor has been investigated in various studies, with degradation rates influenced by factors such as microbial activity, temperature, and pH. The following tables summarize quantitative data from several studies on butachlor degradation.



Strain/Cond ition	Initial Concentrati on	Degradatio n Efficiency	Time	Half-life (t½)	Reference
Bacillus altitudinis A16	50 mg/L	90%	5 days	34.65 hours	
Bacillus cereus DC-1	100 mg/L	>80%	12 hours	-	
Bacillus cereus DC-1 (in soil)	100 mg/kg	99.23%	12 days	-	
Bacillus sp. Hys	100 mg/L	>90%	7 days	-	
Paddy Water (Spring)	-	-	-	3.2 days	
Paddy Water (Summer)	-	-	-	2.5 days	

Analytical Method	Matrix	Recovery Rate	Limit of Quantitation (LOQ)	Reference
GC	Wheat Shoots	85.4% - 91.7%	5.0 ng	_
GC	Soil	84.0% - 93.2%	5.0 ng	
HPLC	Wheat Shoots	85.4% - 91.7%	20.0 ng	
HPLC	Soil	84.0% - 93.2%	20.0 ng	
Voltammetry	Soil	-	0.044 μg/mL	-

Experimental Protocols



Protocol 1: Analysis of Butachlor and its Metabolites in Soil using LC-MS/MS

This protocol describes the extraction and analysis of butachlor and its degradation products from soil samples, using **butachlor-d13** as an internal standard.

- 1. Materials and Reagents:
- Butachlor (analytical standard)
- Butachlor-d13 (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- · Formic acid, LC-MS grade
- Ultrapure water
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- Rotary evaporator
- LC-MS/MS system
- 2. Sample Preparation and Extraction:
- Weigh 10 g of sieved soil into a 50 mL centrifuge tube.
- Spike the sample with a known concentration of **butachlor-d13** solution.



- Add 20 mL of acetonitrile to the tube.
- Vortex vigorously for 2 minutes and then shake for 30 minutes on a mechanical shaker.
- Centrifuge at 4000 rpm for 10 minutes.
- Decant the supernatant into a clean tube.
- Repeat the extraction (steps 3-5) with another 20 mL of acetonitrile.
- Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator at 40°C.
- Add 5 mL of ultrapure water to the concentrated extract.
- 3. Solid Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Load the 6 mL aqueous extract onto the cartridge.
- Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 10 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis:
- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 μm)
- Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.



• Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

• Flow Rate: 0.3 mL/min

Injection Volume: 10 μL

• MS Detection: Electrospray ionization (ESI) in positive mode. Monitor specific parent-to-daughter ion transitions for butachlor, its expected metabolites, and **butachlor-d13**.

Protocol 2: Biodegradation Study of Butachlor in a Liquid Medium

This protocol outlines a laboratory experiment to assess the biodegradation of butachlor by a specific microbial strain.

- 1. Materials and Reagents:
- Bacterial strain capable of degrading butachlor (e.g., Bacillus altitudinis)
- Mineral Salt Medium (MSM)
- Butachlor stock solution (in a suitable solvent like acetone)
- Butachlor-d13 stock solution
- Sterile flasks
- Shaking incubator
- Organic solvents for extraction (e.g., ethyl acetate)
- GC-MS or LC-MS/MS system
- 2. Experimental Setup:
- Prepare sterile MSM in several flasks.



- Inoculate the flasks with the bacterial strain (except for the sterile control).
- Add butachlor stock solution to achieve the desired final concentration (e.g., 50 mg/L).
- Add butachlor-d13 stock solution to all flasks to serve as an internal standard.
- Incubate the flasks in a shaking incubator at an optimal temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).
- Collect samples at regular time intervals (e.g., 0, 1, 3, 5, 7 days).
- 3. Sample Analysis:
- For each sample, extract the analytes from the liquid medium using an appropriate solvent like ethyl acetate.
- Dry the organic extract over anhydrous sodium sulfate.
- Concentrate the extract and reconstitute in a suitable solvent for analysis.
- Analyze the samples using GC-MS or LC-MS/MS to determine the concentration of remaining butachlor and identify any formed metabolites by comparing their mass spectra with known standards and library data. The consistent concentration of **butachlor-d13** is used to normalize the results and ensure accurate quantification.

Visualizations

Butachlor Degradation Pathways

The biodegradation of butachlor can proceed through several pathways, primarily involving dealkylation, dechlorination, and hydrolysis reactions. The following diagram illustrates a proposed degradation pathway based on identified metabolites from various bacterial strains.







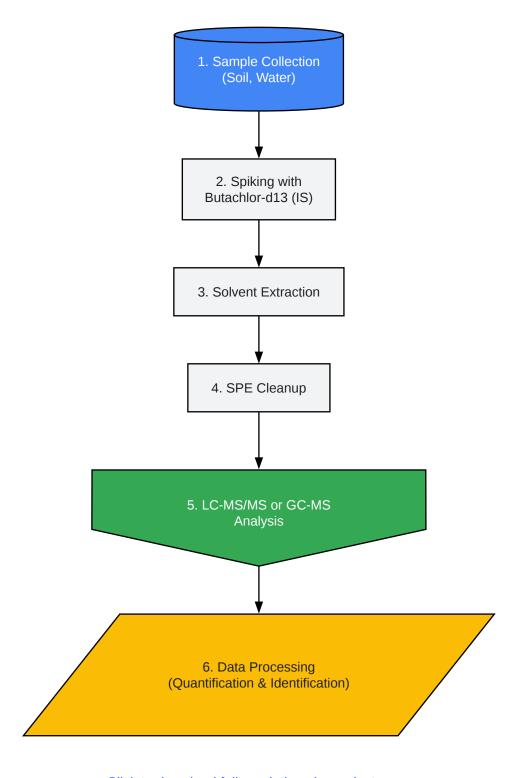
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Caption: Proposed microbial degradation pathway of Butachlor.

Experimental Workflow for Herbicide Analysis

The following diagram outlines the general workflow for analyzing butachlor residues in environmental samples using a stable isotope-labeled internal standard.





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Caption: General workflow for butachlor analysis.



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